4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile is a synthetic chemical compound featuring a complex structure composed of furan, triazole, and butanenitrile groups. This compound exhibits unique chemical properties, which make it a subject of interest in various fields, including chemistry, biology, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile typically involves multi-step reactions:
Formation of the Triazole Ring: : Starting with a furan derivative, the triazole ring is synthesized through a cyclization reaction, involving a condensation process with hydrazine and subsequent reaction with carbon disulfide.
Introduction of the Sulfanyl Group: : The sulfanyl group is introduced by reacting the triazole intermediate with a butanenitrile derivative under controlled conditions, often using thiol reagents and base catalysts to facilitate the formation of the sulfide bond.
Industrial Production Methods: Industrial production typically scales up the laboratory methods using large-scale reactors and continuous flow techniques to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the product's purity and minimize by-products.
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl and furan groups.
Reduction: : Reduction reactions may target the nitrile group, converting it to primary amines under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Nucleophilic reagents like sodium ethoxide or electrophilic reagents such as alkyl halides.
Major Products:
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to butylamino derivatives.
Substitution: : Various substituted furans and triazoles depending on the reagents used.
Scientific Research Applications
Chemistry: : Utilized as a building block in organic synthesis, facilitating the construction of complex molecular architectures. Biology : Explored for its potential biological activity, including antimicrobial and antifungal properties. Medicine : Investigated for its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors. Industry : Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes and receptors, where it can act as an inhibitor or modulator.
Pathways Involved: : The compound may interfere with metabolic pathways, enzyme catalysis, or signal transduction, depending on the specific application.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
4-[[5-(Thiazol-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile: : Shares a similar backbone but with a thiazole ring instead of a furan ring, leading to different electronic properties and reactivity.
4-[[5-(Pyridin-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile: : Substituting the furan with pyridine alters the compound's basicity and coordination chemistry.
Conclusion
4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile is a compound of considerable interest due to its complex structure and versatile applications. Its unique chemical and biological properties set it apart from similar compounds, making it a valuable subject for continued research and development.
Properties
IUPAC Name |
4-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-10(9-5-4-7-16-9)13-14-11(15)17-8-3-2-6-12/h4-5,7H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLHNRNOPQHOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCCC#N)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.